7,10-Difluorobenzo(h)quinoline
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Overview
Description
7,10-Difluorobenzo(h)quinoline is a fluorinated derivative of benzoquinoline, a heterocyclic aromatic compound This compound is characterized by the presence of two fluorine atoms at the 7th and 10th positions on the benzoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Difluorobenzo(h)quinoline typically involves the fluorination of benzoquinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 7,10-Difluorobenzo(h)quinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, fluorinated aromatic compounds, and complex heterocyclic structures .
Scientific Research Applications
7,10-Difluorobenzo(h)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its enhanced fluorescence properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 7,10-Difluorobenzo(h)quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby affecting their function. The fluorine atoms enhance its binding affinity and specificity, making it a potent inhibitor or activator of various biological processes .
Comparison with Similar Compounds
Benzo(h)quinoline: The parent compound without fluorine atoms.
7-Fluorobenzo(h)quinoline: A mono-fluorinated derivative.
10-Fluorobenzo(h)quinoline: Another mono-fluorinated derivative.
Uniqueness: 7,10-Difluorobenzo(h)quinoline is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability, reactivity, and biological activity compared to its mono-fluorinated and non-fluorinated counterparts .
Properties
CAS No. |
163275-64-7 |
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Molecular Formula |
C13H7F2N |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
7,10-difluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H7F2N/c14-10-5-6-11(15)12-9(10)4-3-8-2-1-7-16-13(8)12/h1-7H |
InChI Key |
GOCFEAGEPBLXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC(=C3C=C2)F)F)N=C1 |
Origin of Product |
United States |
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